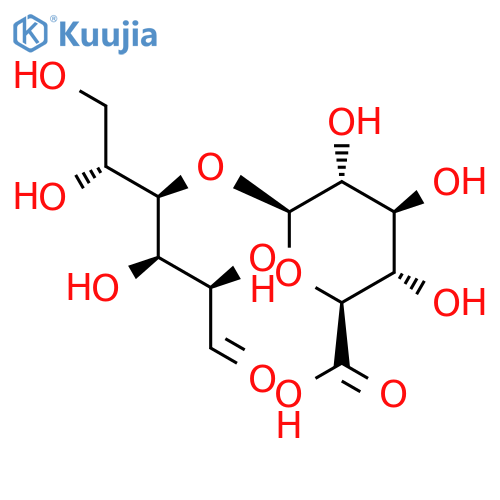Cas no 5551-59-7 (4-O-beta-D-Glucopyranuronosyl-D-glucose)

4-O-beta-D-Glucopyranuronosyl-D-glucose 化学的及び物理的性質
名前と識別子
-
- 4-O-beta-D-Glucopyranuronosyl-D-glucose
- CELLOBIURONIC ACID
- O4-((5S)-5-Carboxy-β-D-xylopyranosyl)-D-glucose
- 4-O-(beta-D-Glucopyranosyluronic acid)-D-glucose
- Cellobiouronic acid
- SCHEMBL5889340
- Cellobiuronic acid
- 5551-59-7
- 4-O-b-D-Glucopyranuronosyl-D-glucose
- OC04373
- (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
-
- インチ: InChI=1S/2C12H20O12/c13-1-2-8(5(16)6(17)11(21)22-2)23-12-7(18)3(14)4(15)9(24-12)10(19)20;13-1-3(15)5(17)9(4(16)2-14)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h2-9,11-18,21H,1H2,(H,19,20);1,3-10,12,14-20H,2H2,(H,21,22)
- InChIKey: PNVVVLIPTFYMOJ-UHFFFAOYSA-N
- SMILES: OCC(O)C(OC1OC(C(O)C(O)C1O)C(O)=O)C(O)C(O)C=O.OCC1OC(O)C(O)C(O)C1OC1OC(C(O)C(O)C1O)C(O)=O
計算された属性
- 精确分子量: 356.09547607Da
- 同位素质量: 356.09547607Da
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 氢键受体数量: 12
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 214Ų
- XLogP3: -4.8
じっけんとくせい
- 密度みつど: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 189.5°C(ぶんかい)
- Solubility: 溶出度(68 g/l)(25ºC)、
4-O-beta-D-Glucopyranuronosyl-D-glucose Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | OC04373-1 g |
Cellobiuronic acid |
5551-59-7 | 1g |
$2,310.00 | 2023-01-03 |
4-O-beta-D-Glucopyranuronosyl-D-glucose 関連文献
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
4-O-beta-D-Glucopyranuronosyl-D-glucoseに関する追加情報
Comprehensive Analysis of 4-O-beta-D-Glucopyranuronosyl-D-glucose (CAS No. 5551-59-7): Structure, Applications, and Health Benefits
4-O-beta-D-Glucopyranuronosyl-D-glucose (CAS No. 5551-59-7), a disaccharide derivative, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential health benefits. This compound, often referred to as a glucuronosyl glucose derivative, plays a critical role in carbohydrate metabolism and is increasingly studied for its applications in functional foods and nutraceuticals. With the growing consumer interest in natural sweeteners and prebiotic fibers, this molecule has become a focal point for researchers exploring alternatives to synthetic additives.
The molecular structure of 4-O-beta-D-Glucopyranuronosyl-D-glucose consists of a D-glucose unit linked to a D-glucuronic acid moiety via a β-glycosidic bond. This configuration grants it solubility in water and mild acidic conditions, making it suitable for various industrial applications. Recent studies highlight its potential as a low-calorie sweetener and a substrate for gut microbiota, aligning with the rising demand for sugar substitutes and digestive health products. Searches for terms like "natural sugar alternatives" and "gut-friendly carbohydrates" have surged, reflecting public interest in such compounds.
In the cosmetics industry, 4-O-beta-D-Glucopyranuronosyl-D-glucose is valued for its humectant properties, which help retain moisture in skincare formulations. This aligns with the booming market for hydrating ingredients and clean beauty trends. Additionally, its antioxidant potential has sparked investigations into its role in combating oxidative stress, a topic frequently searched in connection with anti-aging and cellular health. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize this compound, ensuring purity for commercial use.
From a regulatory perspective, 4-O-beta-D-Glucopyranuronosyl-D-glucose is generally recognized as safe (GRAS) for specific applications, though dosage guidelines vary by region. Its compatibility with vegan and plant-based product formulations further enhances its market appeal. As research continues to uncover its synergies with other bioactive compounds, this disaccharide is poised to play a pivotal role in the development of next-generation functional ingredients for food, cosmetics, and healthcare industries.
5551-59-7 (4-O-beta-D-Glucopyranuronosyl-D-glucose) Related Products
- 619306-85-3(3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid)
- 2870021-42-2(5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- )
- 866019-29-6(3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid)
- 1343405-76-4((3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1804492-82-7(3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine)
- 851079-15-7(2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)
- 461-05-2((±)-Carnitine chloride)
- 774556-21-7(2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine)
- 922022-40-0(2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide)
- 897479-34-4(1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)




